A Comprehensive Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
A Comprehensive Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Introduction
The imidazo[4,5-b]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines.[1] This "privileged structure" serves as a core component in a multitude of compounds with diverse biological activities, including roles as kinase inhibitors, antimicrobial agents, and antiviral compounds.[1][2] This guide provides an in-depth technical overview of a specific derivative, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, potential mechanisms of action, and relevant experimental protocols, grounding the discussion in established scientific principles and methodologies.
Physicochemical and Structural Characterization
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a distinct isomer within the imidazopyridine family. The methylation at the N3 position of the imidazole ring is a critical structural feature that influences its spatial conformation, hydrogen bonding capacity, and ultimately, its interaction with biological targets.
Core Properties
A precise understanding of the molecule's fundamental properties is the cornerstone of any research endeavor. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 177.16 g/mol | [3] |
| CAS Number | 1138444-24-2 | [3] |
| Molecular Formula | C₈H₇N₃O₂ | [3] |
| Physical Form | Solid | [Sigma-Aldrich] |
| InChI Key | GPELOYZLVAHJOP-UHFFFAOYSA-N | [Sigma-Aldrich] |
| SMILES | Cn1cnc2cc(cnc12)C(O)=O | [Sigma-Aldrich] |
Note: Physical properties such as melting point and solubility are not widely reported and should be determined empirically.
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, characterization would follow standard analytical chemistry protocols. Based on analogous structures reported in the literature, the expected spectroscopic data would include:
-
¹H NMR: Distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the N-methyl group (typically around 3.9-4.0 ppm), and a signal for the carboxylic acid proton.[2][4]
-
¹³C NMR: Resonances for the carbon atoms of the fused heterocyclic core, the carboxyl carbon, and the N-methyl carbon.[2][4]
-
Mass Spectrometry (MS): An ESI-MS analysis would be expected to show a molecular ion peak [M+H]⁺ at approximately m/z 178.06, confirming the molecular weight.[2][5]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H and C=O stretching of the carboxylic acid group, as well as C=N and C=C stretching from the aromatic rings.[4]
Synthesis and Purification
The synthesis of N-substituted imidazo[4,5-b]pyridines is well-documented. A common and effective strategy involves the N-alkylation of a pre-formed imidazo[4,5-b]pyridine core.
Generalized Synthesis Protocol
The preparation of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid can be logically achieved via the methylation of its corresponding NH-precursor. The causality behind this approach is that the cyclized heterocyclic core is often more stable and easier to functionalize in subsequent steps.
-
Core Synthesis: The initial synthesis involves the condensation of a substituted diaminopyridine (e.g., 5,6-diaminonicotinic acid) with a suitable reagent to form the imidazole ring.
-
N-Methylation: The resulting 3H-imidazo[4,5-b]pyridine-6-carboxylic acid (or its ester-protected form) is then subjected to methylation. A common method involves using a methylating agent such as methyl iodide (CH₃I) in the presence of a non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).[2] The base deprotonates the imidazole nitrogen, creating a nucleophile that readily attacks the methyl iodide.
-
Purification & Hydrolysis: The crude product is purified using column chromatography. If an ester was used to protect the carboxylic acid, a final hydrolysis step (e.g., with NaOH or LiOH) is required to yield the target carboxylic acid.
The choice of an ester protecting group is crucial as it prevents unwanted side reactions with the carboxylic acid moiety during the methylation step.
Caption: Generalized workflow for the synthesis of the target compound.
Biological Activity and Therapeutic Potential
The imidazo[4,5-b]pyridine scaffold is a cornerstone of many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] Derivatives have shown potent activity against a range of kinases and other biological targets.
Anticipated Mechanism of Action: Kinase Inhibition
Many compounds with this core structure function as ATP-competitive inhibitors.[6][7] The planar heterocyclic system can engage in pi-stacking interactions, while the nitrogen atoms of the pyridine and imidazole rings act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine portion of ATP. The N3-methyl group and the C6-carboxylic acid substituent play crucial roles in modulating solubility, cell permeability, and specificity for the target kinase.
While the specific targets of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid are not yet defined in the public literature, it is a prime candidate for screening against kinase families implicated in oncology, such as:
-
Cyclin-Dependent Kinases (CDKs)[6]
-
Aurora Kinases[8]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)[7]
Caption: Competitive inhibition of a kinase by the title compound.
Other Potential Applications
Beyond oncology, imidazo[4,5-b]pyridine derivatives have demonstrated a wide spectrum of bioactivity, suggesting that this compound could also be explored for:
-
Antiviral Activity: Particularly against viruses like the respiratory syncytial virus (RSV).[2]
-
Antibacterial Activity: Although many derivatives show limited potency, some have displayed moderate activity against specific bacterial strains.[2]
-
Antiparasitic Activity: Certain analogs have been investigated as inhibitors of essential enzymes in parasites like Trypanosoma brucei.[9]
Exemplary Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the compound's potential as a kinase inhibitor, a robust and validated protocol is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.
Principle
The assay is a two-step process. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After this reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the ADP concentration and thus to the kinase activity.
Step-by-Step Methodology
-
Reagent Preparation: Prepare assay buffers, the specific protein kinase, the corresponding substrate, and ATP. The ATP concentration should be optimized to be near the Michaelis constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.[10]
-
Compound Dilution: Prepare a serial dilution of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid in an appropriate solvent (e.g., DMSO) and then in assay buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase and the diluted compound (or vehicle control). Allow a brief pre-incubation (e.g., 15 minutes).[11]
-
Initiation: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[11]
-
ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Caption: Experimental workflow for a luminescence-based kinase assay.
Safety and Handling
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is classified as an irritant. [Sigma-Aldrich] As with all laboratory chemicals, it should be handled with appropriate care to minimize exposure.
-
Engineering Controls: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety goggles (not glasses, to protect against splashes), and chemically resistant gloves.[13] The specific glove material should be chosen based on the solvent used, as indicated in the Safety Data Sheet (SDS).
-
Handling: Use procedures that minimize dust generation and the potential for splashes.[14] Transport chemicals in secondary containment.
-
Storage: Store in a well-ventilated area, below eye level, and away from incompatible materials.[13] Ensure containers are clearly labeled and in good condition.
-
Spill Response: In case of a small spill, trained personnel should use an appropriate spill kit to absorb the material. Avoid generating dust. For large spills, evacuate the area and contact the institutional safety office.[12]
Conclusion
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, with a molecular weight of 177.16 g/mol , is a member of a therapeutically significant class of heterocyclic compounds. Its structure is amenable to established synthetic routes, and its physicochemical properties make it a compelling candidate for investigation in drug discovery programs. Grounded in the extensive research on the broader imidazo[4,5-b]pyridine family, this compound holds significant potential, particularly as a modulator of protein kinases. The experimental frameworks outlined in this guide provide a validated starting point for researchers to explore its biological activity and unlock its therapeutic promise.
References
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Methyl-3H-imidazo 4,5-b pyridine-6-carboxylic acid AldrichCPR 1138444-24-2 [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. umdearborn.edu [umdearborn.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. ehss.syr.edu [ehss.syr.edu]
